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Butyl 2,2-dimethylbutanoate

Drug-eluting stent coating Glass transition temperature Polymer flexibility

Butyl 2,2-dimethylbutanoate (CAS 9003‑63‑8) is the IUPAC‑style synonym and registry entry for poly(n‑butyl methacrylate) (PBMA), a hydrophobic, high‑molecular‑weight homopolymer synthesised via free‑radical polymerisation of n‑butyl methacrylate monomer. Industrially supplied as a free‑flowing powder or bead with inherent viscosity specifications typically in the 0.47–0.56 dL/g range (Mw ≈ 200 000–337 000), PBMA exhibits a glass‑transition temperature (Tg) of approximately 20 °C, density of 1.07 g/mL at 25 °C, and refractive index n20/D 1.483.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 9003-63-8
Cat. No. B3068870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2,2-dimethylbutanoate
CAS9003-63-8
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)(C)CC
InChIInChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3
InChIKeyPOIJYXVHIPYSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2,2-dimethylbutanoate (CAS 9003-63-8) — Polymer Identity and Core Procurement Profile


Butyl 2,2-dimethylbutanoate (CAS 9003‑63‑8) is the IUPAC‑style synonym and registry entry for poly(n‑butyl methacrylate) (PBMA), a hydrophobic, high‑molecular‑weight homopolymer synthesised via free‑radical polymerisation of n‑butyl methacrylate monomer . Industrially supplied as a free‑flowing powder or bead with inherent viscosity specifications typically in the 0.47–0.56 dL/g range (Mw ≈ 200 000–337 000), PBMA exhibits a glass‑transition temperature (Tg) of approximately 20 °C, density of 1.07 g/mL at 25 °C, and refractive index n20/D 1.483 . Its established presence on the FDA Inventory of Food Contact Substances and widespread citation in implantable medical‑device patents confirm its regulatory pedigree for high‑purity procurement in biomedical and specialty‑coating supply chains [1].

Why Generic Substitution Fails for Butyl 2,2-dimethylbutanoate — The Tg‑Flexibility‑Release Trilemma in Methacrylate Homopolymers


Within the poly(methacrylate) family, even small changes in the ester side‑chain length produce large shifts in glass‑transition temperature (Tg), mechanical compliance, and drug‑permeation kinetics — rendering polymers of this class non‑interchangeable. Poly(methyl methacrylate) (PMMA; Tg ≈ 105 °C) is too brittle for flexible implant coatings and releases drug too slowly, while poly(ethyl methacrylate) (PEMA; Tg ≈ 65 °C) remains too stiff, and poly(hexyl methacrylate) or poly(lauryl methacrylate) become excessively soft, tacky, and difficult to process on balloon catheters or stents [1]. Conversely, poly(n‑butyl acrylate) (PBA; Tg ≈ ‑55 °C) is permanently rubbery and fails to undergo the temperature‑responsive surface‑morphology switch that PBMA exhibits near physiological temperature [2]. PBMA’s Tg of 20–25 °C, tensile strength of ~500 psi, elongation >300 %, and water absorption of only ~0.4 % uniquely balance flexibility, mechanical integrity, and controlled hydrophobicity — a combination that cannot be replicated by simply swapping in a different alkyl‑methacrylate homopolymer [1].

Quantitative Differentiation Evidence for Butyl 2,2-dimethylbutanoate Against Closest Methacrylate and Acrylate Analogs


PBMA Tg (20–25 °C) vs. PMMA (105 °C) and PEMA (65 °C) — Flexibility and Drug‑Release Feasibility for Implant Coatings

In a patent analysis of balloon‑coating polymers, PBMA (Tg ≈ 20–25 °C) was directly compared with PMMA (Tg ≈ 105 °C) and PEMA (Tg ≈ 65 °C). PMMA and PEMA were deemed too brittle for devices that undergo folding and expansion, and their high Tg led to unacceptably slow drug release. PBMA, owing to its near‑ambient Tg, provided sufficient flexibility to accommodate balloon folding while maintaining mechanical integrity in both wet and dry states [1].

Drug-eluting stent coating Glass transition temperature Polymer flexibility

PBMA vs. PBA — Temperature-Responsive Surface Morphology and Protein Adsorption Switch Near Physiological Temperature

Grafted polymer brushes of PBMA (Tg range close to physiological limit) were compared head‑to‑head with poly(n‑butyl acrylate) (PBA; Tg ≈ ‑55 °C). Atomic force microscopy revealed a strong morphological transformation in PBMA coatings at temperatures spanning the physiological range, whereas PBA exhibited no essential surface‑morphology change. Consequently, bovine serum albumin and anti‑IgG adsorption on PBMA showed a marked temperature dependence, which was absent on PBA [1].

Temperature-responsive polymer brushes Protein adsorption Atomic force microscopy

PBMA vs. PMMA and PEMA — Water Absorption and Hydrophobic Drug‑Release Modulation

In the same balloon‑coating patent, PBMA’s water absorption is cited as approximately 0.4 %, which, combined with its relatively low Tg, defines the baseline drug‑permeation rate. While PMMA and PEMA are even more hydrophobic, their high Tg and brittle nature prevent practical use; lowering Tg by moving to poly(hexyl methacrylate) or poly(lauryl methacrylate) increases permeability but renders the materials too soft and tacky for coating applications. PBMA thus occupies a unique parameter window where hydrophobicity (0.4 % water uptake) limits premature drug loss in transit while the near‑ambient Tg permits sufficient permeability for therapeutic release upon deployment [1].

Water absorption Hydrophobic polymer coating Drug permeability

PBMA-Modified PMMA Bone Cement — Reduction in Setting Time and Polymerisation Shrinkage vs. Unmodified PMMA Cement

Incorporation of PBMA into the solid phase of conventional PMMA‑based acrylic bone cement (ABC) produced quantifiable changes relative to unmodified PMMA cement: the maximum polymerisation temperature increased, the setting time decreased, and both the density and polymerisation shrinkage decreased, while porosity increased with rising PBMA content. Water‑absorption kinetics remained largely unchanged, but mechanical properties declined proportionally with PBMA addition [1].

Acrylic bone cement Polymerisation shrinkage Setting time

PBMA in FDA‑Recognised Bioactive‑Agent Release Coatings: PBMA/pEVA Blend vs. Single‑Polymer Coatings

Multiple granted patents (EP 1019111 B1; US 6,214,901; US 6,344,035) explicitly identify a mixture of PBMA and poly(ethylene‑co‑vinyl acetate) (pEVA) as a ‘particularly preferred polymer mixture’ for coating implantable medical devices that undergo significant flexion, such as stents and catheters. The patents teach that PBMA alone provides good drug‑release characteristics but can yield coatings that are too brittle when used as a single polymer; blending with pEVA retains drug‑elution performance while imparting the mechanical compliance required for expandable devices [1][2]. This blended‑system approach is a validated, IP‑protected configuration that generic substitution with another methacrylate (e.g., PMMA or PEMA) does not satisfy.

Bioactive agent release coating Implantable medical device PBMA-pEVA blend

PBMA vs. PMMA Thermal Degradation — Copolymer Stability Advantage

Thermogravimetric analysis of PMMA, PBMA, and their copolymers demonstrated that PBMA homopolymer and PMMA‑co‑PBMA copolymers degrade by simultaneous random and chain‑end scission mechanisms. Critically, the copolymers exhibited better thermal stability than either homopolymer alone, and the degradation profile of PBMA differed measurably from that of PMMA, with distinct onset temperatures and residual mass values. This data provides a direct thermal‑stability ranking: PMMA‑co‑PBMA > PBMA or PMMA homopolymers [1].

Thermal degradation Thermogravimetric analysis Methacrylate copolymers

High‑Value Application Scenarios for Butyl 2,2-dimethylbutanoate (PBMA) Driven by Quantitative Differentiation


Drug‑Eluting Stent and Balloon Catheter Coatings — Where Tg and Water Absorption Co‑Determine Regulatory Success

The patent‑documented superiority of PBMA (Tg 20–25 °C, water absorption ~0.4 %) over PMMA and PEMA for foldable, expandable device coatings directly supports its procurement for drug‑eluting stent and drug‑coated balloon programmes. The PBMA/pEVA blend is explicitly preferred in granted patents for bioactive‑agent release coatings on devices that undergo significant flexion, providing a validated, IP‑backed formulation pathway . Substituting a different methacrylate homopolymer would invalidate the mechanical‑flexibility and drug‑release balance established in these patent families.

Temperature‑Responsive Cell‑Separation Substrates and Biosensor Interfaces

The demonstration that PBMA grafted brushes undergo a strong morphological transformation and exhibit temperature‑dependent protein adsorption near the physiological Tg, whereas PBA (Tg ‑55 °C) shows no such switch, positions PBMA as the polymer of choice for thermoresponsive microfibers used in temperature‑modulated cell separation and biosensing . Procurement of PBA as a substitute would eliminate the temperature‑responsive functionality that defines the application.

Acrylic Bone Cement Modification for Orthopaedic Implant Fixation

The quantifiable effects of PBMA incorporation into PMMA‑based acrylic bone cement — reduced polymerisation shrinkage and setting time, at the cost of reduced mechanical strength — provide a tunable formulation lever for orthopaedic cement manufacturers . Procurement specifications for PBMA in this context must balance shrinkage reduction against strength; this trade‑off profile is specific to PBMA and cannot be replicated with PEMA or other methacrylate modifiers without re‑validation.

NO‑Releasing Polymer Films and Drug‑Delivery Matrix Fabrication

PBMA’s established use as a matrix for solvent‑cast NO‑releasing polymer films leverages its hydrophobicity (0.4 % water absorption), film‑forming capability, and biocompatibility . The Merck Millipore product datasheet and independent literature confirm its suitability for fabricating NO‑releasing films and drug‑delivery coatings, an application domain where more hydrophilic or higher‑Tg methacrylates would alter release kinetics and mechanical integrity .

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